molecular formula C10H14O3S B12825190 2,6-Dimethylphenylsulfonylethanol

2,6-Dimethylphenylsulfonylethanol

Cat. No.: B12825190
M. Wt: 214.28 g/mol
InChI Key: NOEMRZZVXQOAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenylsulfonylethanol is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfonyl group attached to an ethanol moiety, with two methyl groups positioned at the 2 and 6 locations on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenylsulfonylethanol typically involves the reaction of 2,6-dimethylphenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylphenylsulfonylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and oxidative stress, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethylphenylsulfonylethanol.

    2,5-Dimethylphenol: Similar in structure but with different positional isomerism.

    2,6-Dimethoxyphenol: Contains methoxy groups instead of methyl groups.

Uniqueness

This compound is unique due to the presence of both sulfonyl and ethanol functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)sulfonylethanol

InChI

InChI=1S/C10H14O3S/c1-8-4-3-5-9(2)10(8)14(12,13)7-6-11/h3-5,11H,6-7H2,1-2H3

InChI Key

NOEMRZZVXQOAAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.